molecular formula C20H14ClF3N2OS B3458373 N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide

N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide

Cat. No.: B3458373
M. Wt: 422.9 g/mol
InChI Key: ZJLXFHHQNLTSGP-BQYQJAHWSA-N
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Description

N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide is a synthetic organic compound that features a thiazole ring, a trifluoromethyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 3-chlorobenzyl chloride in the presence of a base such as triethylamine.

    Introduction of the Acrylamide Moiety: The acrylamide group is introduced by reacting the thiazole derivative with acryloyl chloride in the presence of a base like pyridine.

    Final Product Formation: The final product, this compound, is obtained after purification, typically through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and acrylamide moieties.

    Reduction: Reduced derivatives, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the chloro or trifluoromethyl groups.

Scientific Research Applications

N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: It is explored for its potential use in the development of advanced materials, such as polymers with unique properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide: shares structural similarities with other thiazole and acrylamide derivatives, such as:

Uniqueness

  • The unique combination of the thiazole ring, trifluoromethyl group, and acrylamide moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2OS/c21-16-6-2-4-14(10-16)11-17-12-25-19(28-17)26-18(27)8-7-13-3-1-5-15(9-13)20(22,23)24/h1-10,12H,11H2,(H,25,26,27)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLXFHHQNLTSGP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C=CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)/C=C/C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide
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N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide
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